molecular formula C14H12Cl2O2 B11960088 1,2-Bis(2-chlorophenoxy)ethane CAS No. 53895-62-8

1,2-Bis(2-chlorophenoxy)ethane

Katalognummer: B11960088
CAS-Nummer: 53895-62-8
Molekulargewicht: 283.1 g/mol
InChI-Schlüssel: QDOWIWBKEVWTFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(2-chlorophenoxy)ethane is an organic compound with the molecular formula C14H12Cl2O2 It is characterized by the presence of two chlorophenoxy groups attached to an ethane backbone

Vorbereitungsmethoden

The synthesis of 1,2-Bis(2-chlorophenoxy)ethane typically involves the reaction of 2-chlorophenol with ethylene dichloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chlorophenol is replaced by the ethylene dichloride, forming the desired product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Analyse Chemischer Reaktionen

1,2-Bis(2-chlorophenoxy)ethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydroxy derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydroxy compounds .

Wissenschaftliche Forschungsanwendungen

1,2-Bis(2-chlorophenoxy)ethane has several scientific research applications:

Wirkmechanismus

The mechanism by which 1,2-Bis(2-chlorophenoxy)ethane exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, altering their function and activity. It may also affect cellular pathways by modulating signal transduction processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it can influence oxidative stress and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(2-chlorophenoxy)ethane can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

53895-62-8

Molekularformel

C14H12Cl2O2

Molekulargewicht

283.1 g/mol

IUPAC-Name

1-chloro-2-[2-(2-chlorophenoxy)ethoxy]benzene

InChI

InChI=1S/C14H12Cl2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10H2

InChI-Schlüssel

QDOWIWBKEVWTFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OCCOC2=CC=CC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.